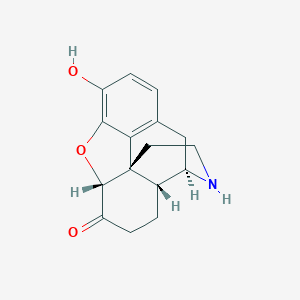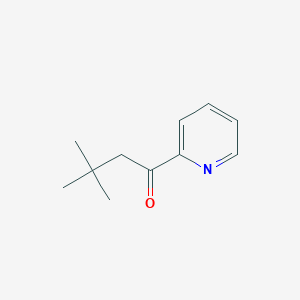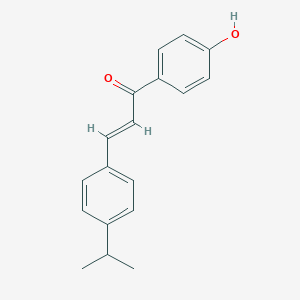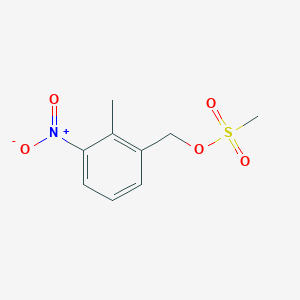
Clorhidrato de 2-(3-(aminometil)fenil)acetato de metilo
Descripción general
Descripción
Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride: is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with an aminomethyl group
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: It can be used in the synthesis of polymers and other materials with unique properties.
Mecanismo De Acción
Target of Action
It is structurally similar to other compounds that have been shown to interact withCarboxypeptidase B , an enzyme involved in protein degradation.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme through anucleophilic attack . This involves the nitrogen atom in the compound acting as a nucleophile, reacting with the carbonyl carbon of the target molecule .
Biochemical Pathways
Given its potential interaction with carboxypeptidase b, it may influenceprotein degradation pathways . The downstream effects of this interaction could include alterations in protein turnover and cellular signaling.
Result of Action
If it does interact with carboxypeptidase b, it could potentially influenceprotein degradation and cellular signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride typically begins with commercially available starting materials such as methyl 2-bromoacetate and 3-(aminomethyl)phenylboronic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically conducted under inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C) to ensure complete conversion.
Industrial Production Methods: The industrial production of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and improving the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Methyl 2-(4-(aminomethyl)phenyl)-acetate hydrochloride: Similar structure but with the aminomethyl group at the para position.
Ethyl 2-(3-(aminomethyl)phenyl)-acetate hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness:
Positional Isomerism: The position of the aminomethyl group on the phenyl ring can significantly influence the compound’s reactivity and biological activity.
Ester Group Variation: The nature of the ester group (methyl vs. ethyl) can affect the compound’s physical properties and reactivity.
Propiedades
IUPAC Name |
methyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10(12)6-8-3-2-4-9(5-8)7-11;/h2-5H,6-7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHVOECKJGGQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611193 | |
| Record name | Methyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197792-60-2 | |
| Record name | Methyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)





![6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B170164.png)
